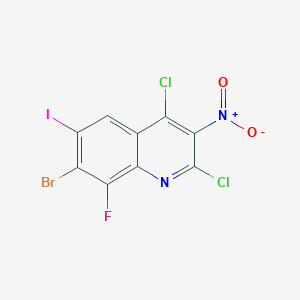

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline

CAS No.:

Cat. No.: VC18531511

Molecular Formula: C9HBrCl2FIN2O2

Molecular Weight: 465.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9HBrCl2FIN2O2 |

|---|---|

| Molecular Weight | 465.83 g/mol |

| IUPAC Name | 7-bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline |

| Standard InChI | InChI=1S/C9HBrCl2FIN2O2/c10-4-3(14)1-2-5(11)8(16(17)18)9(12)15-7(2)6(4)13/h1H |

| Standard InChI Key | NHZGLBXXYFYDAX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(C(=C1I)Br)F)N=C(C(=C2Cl)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinoline core is substituted at positions 2, 4, 6, 7, and 8 with chlorine, bromine, iodine, fluorine, and a nitro group, respectively. This arrangement creates a sterically congested structure with distinct electronic properties due to the electron-withdrawing effects of halogens and the nitro group. The iodine atom at position 6 contributes to high molecular polarizability, while the fluorine at position 8 enhances metabolic stability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2667057-58-9 |

| Molecular Formula | |

| Molecular Weight | 465.83 g/mol |

| Halogen Content | Br (17.15%), Cl (15.23%), F (4.08%), I (27.25%) |

| Nitro Group | (8.60%) |

Data sources: Chemsrc , AChemBlock .

Spectroscopic Features

Though experimental spectral data (NMR, IR) are unavailable for this specific compound, analogs such as 7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline (CAS 2349394-48-3) exhibit characteristic peaks:

-

NMR: Absence of aromatic protons due to heavy halogen substitution .

-

Mass Spectrometry: Dominant isotopic clusters from bromine () and chlorine () .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via sequential halogenation and nitration of a quinoline precursor. A proposed pathway involves:

-

Quinoline Nitration: Introduction of the nitro group at position 3 using mixed acid () .

-

Halogenation Steps:

-

Dichlorination: Electrophilic substitution at positions 2 and 4 using .

Table 2: Comparative Analysis of Halogenated Nitroquinolines

| Compound | CAS Number | Molecular Weight | Key Substituents |

|---|---|---|---|

| 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline | 2667057-58-9 | 465.83 | Br, Cl×2, F, I, NO₂ |

| 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline | 2349394-48-3 | 339.93 | Br, Cl×2, F, NO₂ |

Data sources: ChemShuttle , Chemsrc .

Purification and Stability

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) is standard for nitroquinolines .

-

Storage: Recommended at 2–8°C under inert atmosphere to prevent dehalogenation .

Applications in Pharmaceutical Research

Antibacterial and Antifungal Activity

Pharmacological and Toxicological Considerations

ADME Profile

-

Absorption: Low oral bioavailability predicted due to high molecular weight (>500 g/mol) and logP >3 .

-

Metabolism: Susceptible to hepatic nitroreduction, potentially forming toxic amine intermediates .

-

Excretion: Renal clearance is likely delayed due to halogen persistence.

Future Research Directions

-

Kinase Profiling: Screen against KRAS, EGFR, and BRAF mutants.

-

Prodrug Development: Mask nitro group to mitigate toxicity.

-

Nanoparticle Formulations: Improve solubility using lipid-based carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume